(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC16276532
Molecular Formula: C26H19N5O3S2
Molecular Weight: 513.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H19N5O3S2 |
|---|---|
| Molecular Weight | 513.6 g/mol |
| IUPAC Name | (5Z)-2-(3,4-dimethoxyphenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C26H19N5O3S2/c1-33-19-11-10-16(13-20(19)34-2)24-27-26-31(29-24)25(32)22(36-26)14-17-15-30(18-7-4-3-5-8-18)28-23(17)21-9-6-12-35-21/h3-15H,1-2H3/b22-14- |
| Standard InChI Key | ADOAZBZJSJKCFK-HMAPJEAMSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2)OC |
Introduction
The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene} thiazolo[3,2-b] triazol-6(5H)-one is a heterocyclic molecule that integrates multiple pharmacologically significant moieties. Its structure combines thiazole, triazole, pyrazole, and aromatic substituents, which are known for their diverse biological activities. Compounds of this class are often studied for their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents.
Structural Features
The molecular structure of the compound is defined by:
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Substituents:
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A Z-configured olefinic bond at position 5.
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A 3,4-dimethoxyphenyl group at position 2.
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A pyrazole moiety substituted with phenyl and thiophen-2-yl groups attached to the methylidene linkage.
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The presence of electron-donating methoxy groups and aromatic systems enhances the compound's potential reactivity and biological interactions.
Synthesis and Characterization
The synthesis of similar thiazolo-triazole derivatives typically involves:
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Starting Materials: Functionalized triazole-thiol precursors.
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Reaction Conditions: Cyclization reactions under basic or acidic conditions with aldehydes or ketones to form fused heterocyclic systems.
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Characterization Techniques:
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NMR Spectroscopy: To confirm the chemical shifts of protons and carbons in different environments.
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Mass Spectrometry (MS): For molecular weight verification.
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X-ray Crystallography: To elucidate the three-dimensional structure and confirm the Z-configuration of the double bond.
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For instance, related compounds have shown interplanar angles between fused rings of approximately 1–2°, indicating near coplanarity .
Biological Activities
Compounds with similar structural motifs exhibit a wide range of biological activities:
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Antimicrobial Activity:
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Anticancer Potential:
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Anti-inflammatory Effects:
Molecular Modeling Insights
Molecular docking studies on related compounds suggest strong binding affinities to biological targets such as:
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Enzymes involved in microbial resistance pathways.
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Kinases implicated in cancer signaling cascades.
These interactions are stabilized by hydrogen bonding and π–π stacking with active site residues .
Comparative Data Table
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | ~461 g/mol |
| Key Functional Groups | Thiazole, Triazole, Pyrazole, Dimethoxyphenyl |
| Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory |
| Characterization Techniques | NMR (proton/carbon), MS, X-ray crystallography |
| Pharmacophore Contribution | Aromaticity (binding), Heteroatoms (reactivity), Methoxy groups (stability) |
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